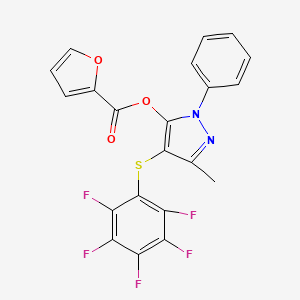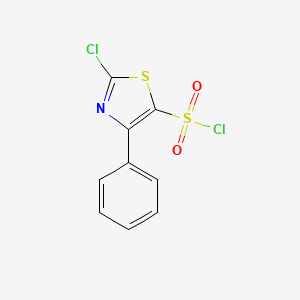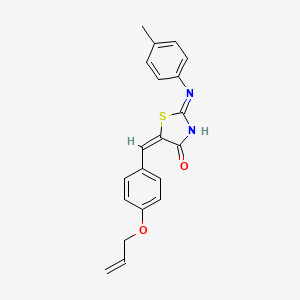![molecular formula C9H15N3O3S B2456584 2-[5-(羟甲基)-2-硫代-1H-咪唑-1-基]-N-(2-甲氧基乙基)乙酰胺 CAS No. 941869-08-5](/img/structure/B2456584.png)
2-[5-(羟甲基)-2-硫代-1H-咪唑-1-基]-N-(2-甲氧基乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA has been found to possess a variety of biochemical and physiological effects that make it a promising candidate for use in various research applications.
作用机制
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide exerts its effects through the inhibition of S-adenosylmethionine (SAM) decarboxylase, an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been linked to the development and progression of cancer. By inhibiting SAM decarboxylase, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide reduces the levels of polyamines in cells, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has been found to possess a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases. 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has also been found to have antioxidant properties, which may make it useful in the prevention of oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its specificity for SAM decarboxylase, which makes it a useful tool for studying the role of polyamines in various biological processes. However, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has some limitations, including its relatively low solubility in water and its instability in acidic conditions.
未来方向
There are several potential future directions for research on 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and stable analogs of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide that could be used in clinical applications. Another area of interest is the investigation of the effects of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide on other biological pathways and processes, such as epigenetic regulation and cell signaling. Finally, the potential use of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide in combination with other anti-cancer agents is an area of ongoing research.
合成方法
2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis of 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide involves the use of 2-mercaptobenzimidazole, which is reacted with formaldehyde and subsequently with ethylenediamine to produce the intermediate compound 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)ethylamine. This intermediate is then reacted with N-(2-methoxyethyl)acetamide to produce the final product, 2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide.
科学研究应用
抗病毒活性
吲哚衍生物已显示出抗病毒特性。例如:
抗疟疾潜力
吲哚衍生物已显示出作为抗疟疾药物的潜力。探索这种化合物对疟原虫的功效可能有助于疟疾药物的开发。
总之,虽然关于“2-[5-(羟甲基)-2-硫代-1H-咪唑-1-基]-N-(2-甲氧基乙基)乙酰胺”的具体数据很少,但其吲哚骨架表明了广泛的生物活性。 需要进一步研究以释放其全部治疗潜力 . 如果您需要更详细的信息或有其他疑问,请随时提问!😊
属性
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-15-3-2-10-8(14)5-12-7(6-13)4-11-9(12)16/h4,13H,2-3,5-6H2,1H3,(H,10,14)(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRQVDHTZMTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CNC1=S)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzo[d][1,3]dioxol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2456504.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456508.png)
![4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid](/img/structure/B2456509.png)






![4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine](/img/structure/B2456522.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2456523.png)